Ethyl aminoacetate hydrochloride

Übersicht

Beschreibung

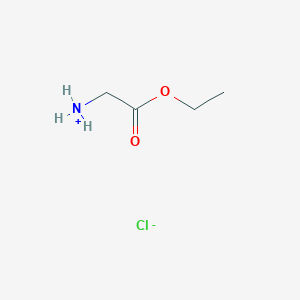

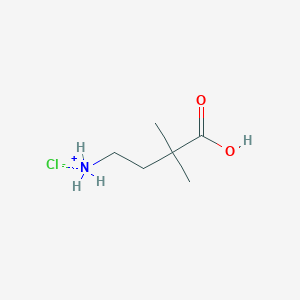

Ethyl aminoacetate hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl aminoacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl aminoacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Isothiocyanates : Foye (1917) discusses the recovery of aminoacid ester hydrochloride from ethyl aminoacetate, further applied to synthesize isothiocyanates, which have biochemical significance (Foye, 1917).

Synthesis of Pyrazines : Keir, Maclennan, and Wood (1978) explored the conversion of ethyl ethoxycarbonylacetimidate hydrochloride into ethyl 2-amidinoacetate, leading to the synthesis of pyrazine derivatives, highlighting its chemical versatility (Keir et al., 1978).

Formation of Thiazolino[3,2‐a]pyrimidine Carbinolamine : Research by Campaigne et al. (1981) includes the reaction of ethyl 4-chloroacetoacetate with amino acids to form compounds like ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, indicating its role in creating complex organic structures (Campaigne et al., 1981).

Synthesis of Anticancer Agents : Temple et al. (1983) demonstrated the use of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, closely related to ethyl aminoacetate hydrochloride, in the development of potential anticancer agents, emphasizing its pharmaceutical applications (Temple et al., 1983).

Hydroxy Lamine Derivatives : Markova et al. (1970) synthesized ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, showing its utility in the formation of new heterocyclic compounds (Markova et al., 1970).

Amino Acid and Pyrazolone Synthesis : Boivin et al. (1952) used ethyl α-substituted cyanoacetates, akin to ethyl aminoacetate hydrochloride, to prepare various compounds, indicating its application in amino acid synthesis (Boivin et al., 1952).

Improvement in Amino Acid Ester Preparations : MacLaren (1978) describes the improvement in the preparation of amino acid esters, where ethyl acetoacetate, related to ethyl aminoacetate hydrochloride, was used (MacLaren, 1978).

Synthesis of N-Substituted α-Amino Acid Derivatives : Latypova et al. (2017) reported the synthesis of N-substituted derivatives of natural amino acids, utilizing ethyl acetoacetate, showing its application in medicinal chemistry (Latypova et al., 2017).

High-Ceiling Diuretics Synthesis : Lee et al. (1984) synthesized compounds like ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, related to ethyl aminoacetate hydrochloride, for testing as high-ceiling diuretics (Lee et al., 1984).

Heterocyclization Studies : Erkin and Krutikov (2009) used ethyl acetoacetate for condensation with aminoguanidine hydrochloride, leading to the formation of various compounds and showcasing its use in chemical synthesis (Erkin & Krutikov, 2009).

Synthesis of 14C-Labeled Pramiracetam Hydrochloride : Hartman et al. (1984) used ethyl 2-oxo-1-pyrrolidineacetate, closely related to ethyl aminoacetate hydrochloride, for labeling pramiracetam hydrochloride, highlighting its application in pharmacology (Hartman et al., 1984).

Biodegradable Chelating Agents : Pinto, Neto, and Soares (2014) review the use of aminopolycarboxylates like ethylenediaminetetraacetic acid, closely related to ethyl aminoacetate hydrochloride, in various applications, emphasizing environmental considerations (Pinto, Neto, & Soares, 2014).

Synthesis of Antiinflammatory Compounds : Abignente et al. (1984) prepared ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates by reacting ethyl 2-chloroacetoacetate with aminopyrimidines, indicating its application in synthesizing anti-inflammatory compounds (Abignente et al., 1984).

Pharmacological Studies of Metabolites : Marunaka et al. (1987) developed a method for determining metabolites of 1-methyl-4-piperidyl diphenylpropoxyacetate hydrochloride in plasma and urine, a compound related to ethyl aminoacetate hydrochloride, for pharmacological studies (Marunaka et al., 1987).

Formation of Heterocyclic Compounds : Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives, showcasing its chemical utility (Harb et al., 1989).

Properties of Amino Acid Ionic Liquid : Yang et al. (2006) studied the properties of EMIGly (1-ethyl-3-methylimidazolium aminoacetate), an ionic liquid related to ethyl aminoacetate hydrochloride, for industrial applications (Yang et al., 2006).

Enzymatic Resolution of Amino Acid Esters : Zhao and Malhotra (2002) utilized N-ethyl pyridinium trifluoroacetate, similar to ethyl aminoacetate hydrochloride, for enzymatic resolution of N-acetyl amino acid esters, indicating its potential in biotechnology applications (Zhao & Malhotra, 2002).

Environmental Impact Study : Schmidt et al. (2004) assessed the environmental impact of aminopolycarboxylates, related to ethyl aminoacetate hydrochloride, in aquatic systems in Germany, highlighting environmental concerns (Schmidt et al., 2004).

Synthesis of N-Arylsulfonyl-2-Aryl(hetaryl)aminoacetic Acids : Rudyakova et al. (2006) synthesized N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, demonstrating the chemical versatility of compounds related to ethyl aminoacetate hydrochloride (Rudyakova et al., 2006).

Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines : El-bayouki and Basyouni (1988) used ethyl chloroformate/DMF mixture for the synthesis of thiazolo[5,4-d]pyrimidines, showcasing its potential in developing molluscicidal properties (El-bayouki & Basyouni, 1988).

Eigenschaften

IUPAC Name |

(2-ethoxy-2-oxoethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTWXQXDMWILOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

459-73-4 (Parent) | |

| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl aminoacetate hydrochloride | |

CAS RN |

623-33-6 | |

| Record name | Glycine ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)

![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)

![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7720990.png)

![2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7721008.png)

![cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B7721026.png)